
碱式醋酸铬
描述
Chromium (III) acetate, commonly known as basic chromium acetate, describes a family of salts where the cation has the formula [Cr 3 O (O 2 CCH 3) 6 (OH 2) 3] + . The trichromium cation is encountered with a variety of anions, such as chloride and nitrate .
Synthesis Analysis
The synthesis of Chromium (II) acetate involves the reduction of potassium dichromate by zinc in the presence of strong acid . The Cr(II) ion is readily oxidized and to achieve synthesis its compounds must be protected from air . The Cr(II) ion is also capable of reducing water, producing hydrogen, and is therefore a strong reducing agent .Molecular Structure Analysis
The Cr 2 (OAc) 4 (H 2 O) 2 molecule contains two atoms of chromium, two ligated molecules of water, and four acetate bridging ligands . The coordination environment around each chromium atom consists of four oxygen atoms (one from each acetate ligand) in a square, one water molecule (in an axial position), and the other chromium atom (opposite the water molecule), giving each chromium centre an octahedral geometry .Chemical Reactions Analysis
Chromium (III) ions in solution undergo several reactions. The hexaaquachromium (III) ion is fairly acidic - with a pH for typical solutions in the 2 - 3 range . The ion reacts with water molecules in the solution . In basic solution, hydrogen peroxide oxidizes Cr(III) to Cr(VI) .Physical And Chemical Properties Analysis
Chromium (III) acetate is a blue/grey-green powder, which is soluble in water . It has a molecular formula of C6H9CrO6 and an average mass of 229.128 Da .科学研究应用
环境修复
生物吸附和生物转化
碱式醋酸铬在环境修复策略中至关重要,特别是在解毒六价铬 [Cr(VI)],一种有效的环境污染物时。微生物采用各种策略,如生物吸附和生物转化,将 Cr(VI) 还原为毒性较小的三价形式 [Cr(III)]。该过程对于处理工业废水和受污染的水源至关重要,确保铬的含量在排放前处于允许的范围内 (R. Jobby 等人,2018)。
铬形态和生物利用度
土壤-植物系统
土壤-植物系统中铬的形态和生物利用度已得到广泛研究,以了解其在植物中的吸收、毒性和解毒机制。铬在土壤中的行为、转移到植物中的行为以及其积累取决于其化学形式、植物类型和土壤特性。了解这些动态对于监测和管理铬的生物地球化学行为以及减轻其对农业和生态系统的毒性影响至关重要 (M. Shahid 等人,2017)。
生物修复技术
技术进步
生物修复技术的最新进展突出了使用无机纳米颗粒从水溶液中有效去除 Cr(VI)。这些纳米颗粒充当催化剂或还原剂,促进 Cr(VI) 转化为 Cr(III),显着降低铬污染的毒性和环境影响。这一研究领域强调了纳米技术在开发更有效的铬去除方法中的潜力,弥合了实验室发现和工业应用之间的差距 (Z. H. Farooqi 等人,2020)。
清洁生产方法
可持续制造
作为制革工业中使用的关键化学品,碱式硫酸铬的生产已成为更清洁、更可持续的制造工艺的目标。在生产过程中优化从六价铬到三价铬的转化效率的努力旨在最大程度地减少有毒六价形式的存在。这些举措不仅减少了铬使用的环境影响,还提高了其在各个行业中的应用的安全性与可持续性 (R. C. Panda 等人,2016)。
安全和危害
未来方向
Chromium (II) acetate, also known as chromous acetate, is a compound that features a quadruple bond . The preparation of chromous acetate once was a standard test of the synthetic skills of students due to its sensitivity to air and the dramatic colour changes that accompany its oxidation . It has been used extensively in studying the mechanisms of electron-transfer reactions . The research progress on the liquid–liquid extraction of chromium has been reviewed, providing a theoretical basis for choosing an appropriate ion host, and an important reference for optimization of chromium removal processes by solvent extraction .
作用机制
Target of Action
Chromium acetate, basic, also known as acetic acid;chromium;dihydrate, is a coordination compound that primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production and metabolic regulation .
Mode of Action
The interaction of Chromium acetate, basic with its primary target, the beta subunit of mitochondrial ATP synthase, influences physiological effects apart from insulin signaling . The compound features a quadruple bond, which arises from the overlap of four d-orbitals on each metal with the same orbitals on the other metal .
Biochemical Pathways
Chromium acetate, basic can potentially modulate key metabolic pathways . It has been shown to regulate insulin by promoting glucose utilization and increasing the sensitivity of the insulin receptor . Additionally, it can influence the acetoclastic pathway by Archaea, instigating the release of electrons from acetate for Cr(VI) reduction .
Pharmacokinetics
It is known that the compound exhibits poor solubility in water and methanol , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Chromium acetate, basic’s action are diverse. It can lead to changes in cell signaling that play an important role in the carcinogenic mechanism of Cr (VI) . Additionally, it can form complexes with peptides, proteins, and DNA, leading to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Action Environment
The action, efficacy, and stability of Chromium acetate, basic can be influenced by various environmental factors. For instance, its sensitivity to air and the dramatic color changes that accompany its oxidation are notable . Furthermore, its action can be influenced by the pH of the solution it is in .
属性
IUPAC Name |
acetic acid;chromium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQQGESWGNLKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Cr3O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



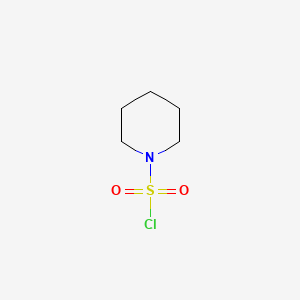
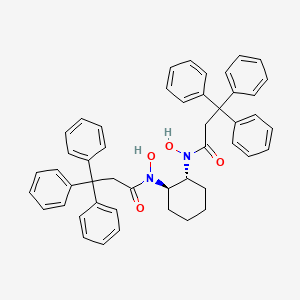
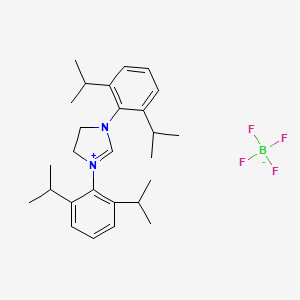
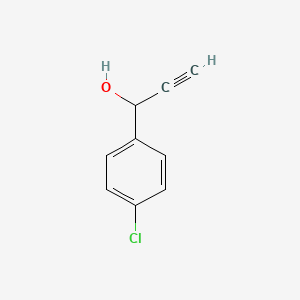
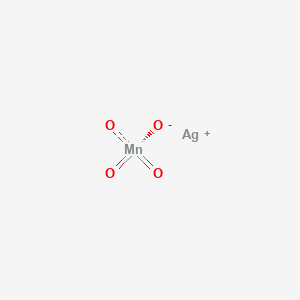
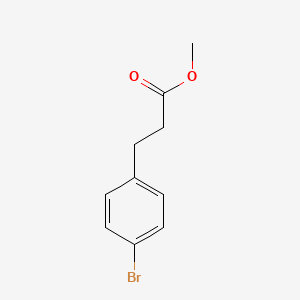
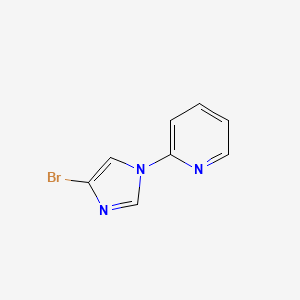

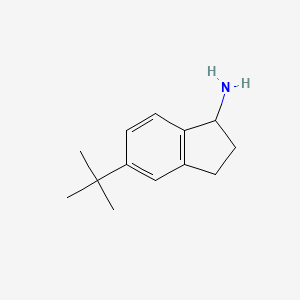
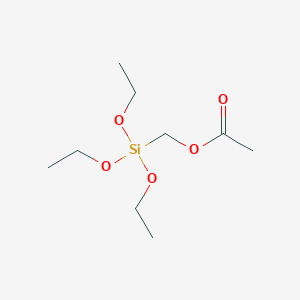

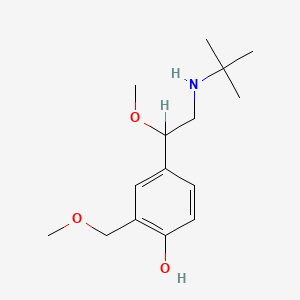

![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)